molecular formula C12H16BrIO B14764480 1-((6-Bromohexyl)oxy)-3-iodobenzene

1-((6-Bromohexyl)oxy)-3-iodobenzene

Cat. No.: B14764480
M. Wt: 383.06 g/mol
InChI Key: REWLBDDCDQSDRH-UHFFFAOYSA-N
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Description

1-((6-Bromohexyl)oxy)-3-iodobenzene is an organic compound that features both bromine and iodine atoms attached to a benzene ring via a hexyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromohexyl)oxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Bromohexyl)oxy)-3-iodobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products with substituted functional groups (e.g., azides, thiols).

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Deiodinated products.

Scientific Research Applications

1-((6-Bromohexyl)oxy)-3-iodobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((6-Bromohexyl)oxy)-3-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-((6-Bromohexyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an iodine atom.

    1-((6-Bromohexyl)oxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.

    1-((6-Bromohexyl)oxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.

Uniqueness: 1-((6-Bromohexyl)oxy)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and chemical properties

Properties

Molecular Formula

C12H16BrIO

Molecular Weight

383.06 g/mol

IUPAC Name

1-(6-bromohexoxy)-3-iodobenzene

InChI

InChI=1S/C12H16BrIO/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2

InChI Key

REWLBDDCDQSDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCCCCCCBr

Origin of Product

United States

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